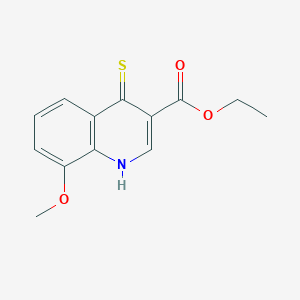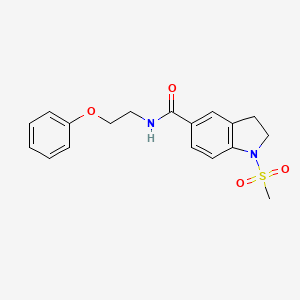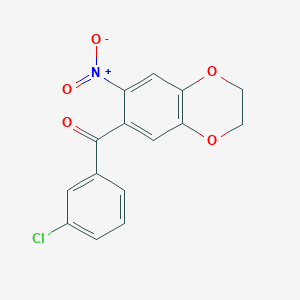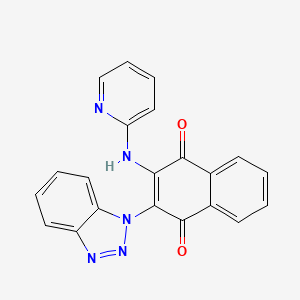![molecular formula C18H19N3O4 B11072217 6-[2-(3,4-diethoxyphenyl)ethyl]-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B11072217.png)
6-[2-(3,4-diethoxyphenyl)ethyl]-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(3,4-diethoxyphenyl)ethyl]-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research .
Preparation Methods
The synthesis of 6-[2-(3,4-diethoxyphenyl)ethyl]-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione typically involves multiple steps, including cyclization, ring annulation, and cycloaddition reactions. The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-[2-(3,4-diethoxyphenyl)ethyl]-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in cancer therapy and as a kinase inhibitor.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-[2-(3,4-diethoxyphenyl)ethyl]-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, which can lead to various biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar compounds include other pyrrolopyrazine derivatives, such as:
- 5H-pyrrolo[2,3-b]pyrazine
- Pyrrolo[1,2-a]pyrazine
Compared to these compounds, 6-[2-(3,4-diethoxyphenyl)ethyl]-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione exhibits unique biological activities and chemical properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H19N3O4 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
6-[2-(3,4-diethoxyphenyl)ethyl]pyrrolo[3,4-b]pyrazine-5,7-dione |
InChI |
InChI=1S/C18H19N3O4/c1-3-24-13-6-5-12(11-14(13)25-4-2)7-10-21-17(22)15-16(18(21)23)20-9-8-19-15/h5-6,8-9,11H,3-4,7,10H2,1-2H3 |
InChI Key |
ITDODHWSUZSEIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCN2C(=O)C3=NC=CN=C3C2=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(3-fluorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B11072145.png)
![N-(2-hydroxyethyl)-2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B11072148.png)
![3-{[2-(2-methylphenoxy)ethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B11072150.png)
![4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B11072167.png)

![4-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine](/img/structure/B11072179.png)
![[3-(4-methoxyphenyl)-4-{(E)-2-[2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4-yl]ethenyl}-1H-pyrazol-1-yl]acetic acid](/img/structure/B11072183.png)
![N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B11072186.png)
![1-({4-Methyl-1-[(1R,2R,5S)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-YL]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-YL}methyl)-4-phenyl-2-pyrrolidinone](/img/structure/B11072189.png)

![2,4-difluoro-N-{2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B11072213.png)
